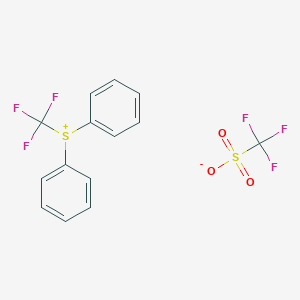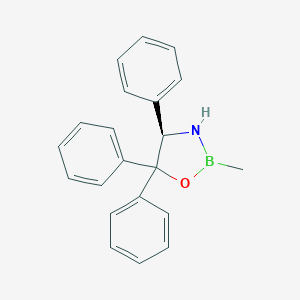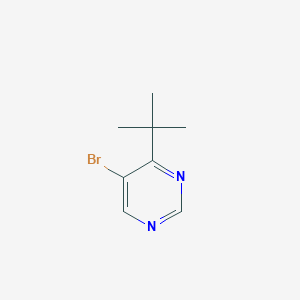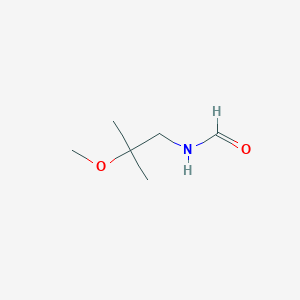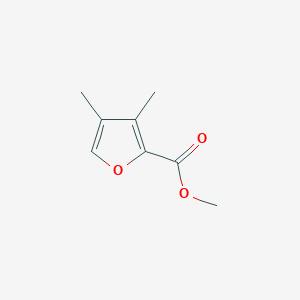![molecular formula C12H14ClN3O2S B173971 N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide CAS No. 105771-36-6](/img/structure/B173971.png)
N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide” is a chemical compound with the CAS Number: 105771-36-6 . It has a molecular weight of 299.78 . The compound is a white to brown solid .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H14ClN3O2S . The InChI Code is 1S/C12H14ClN3O2S/c13-11-2-4-12(5-3-11)19(17,18)15-6-1-8-16-9-7-14-10-16/h2-5,7,9-10,15H,1,6,8H2 .Physical And Chemical Properties Analysis
“this compound” is a white to brown solid . It has a molecular weight of 299.78 . The compound’s InChI Code is 1S/C12H14ClN3O2S/c13-11-2-4-12(5-3-11)19(17,18)15-6-1-8-16-9-7-14-10-16/h2-5,7,9-10,15H,1,6,8H2 .科学的研究の応用
1. Herbicidal Activity
Research demonstrates the synthesis and herbicidal activities of various compounds including triazolopyrimidinesulfonamide, which can be used to develop models for activity prediction in herbicidal compounds. This approach can aid in identifying compounds with potential herbicidal applications, including variants of N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide (Ren et al., 2000).
2. Alpha(1)-Adrenoceptor Ligand
N-[3-(1H-Imidazol-4-ylmethyl)phenyl]ethanesulfonamide, a compound structurally related to this compound, has been identified as an alpha(1) agent with potential therapeutic applications. It demonstrates alpha(1A) agonism with alpha(1B) and alpha(1D) antagonism, suggesting its utility in medical research (Altenbach et al., 2002).
3. Biological Potential in Derivatives
Synthesis of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide showed moderate to good activities against Gram-negative & Gram-positive bacteria, as well as enzyme inhibition potential. This indicates their potential use in antimicrobial and enzymatic research applications (Aziz‐ur‐Rehman et al., 2014).
4. Ionic Liquid Properties
Research into protic hydroxylic ionic liquids involving a similar compound, 1-((3-(1H-imidazol-1-yl)propyl)amino)-3-butoxypropan-2-ol, demonstrates the potential of these substances in applications that require ionic liquids with low glass transition temperatures and high conductivity (Shevchenko et al., 2017).
5. Potential in Alzheimer's Disease and Diabetes Treatment
Compounds structurally similar to this compound have shown inhibitory potential against acetylcholinesterase and α-glucosidase enzymes, indicating their potential application in treating conditions like Alzheimer's disease and Type-2 Diabetes (Abbasi et al., 2019).
特性
IUPAC Name |
4-chloro-N-(3-imidazol-1-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2S/c13-11-2-4-12(5-3-11)19(17,18)15-6-1-8-16-9-7-14-10-16/h2-5,7,9-10,15H,1,6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNJVWRQQSQPPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCCN2C=CN=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

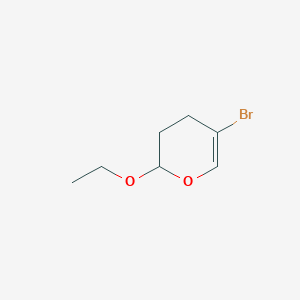
![5-Hexenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B173897.png)
![N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide](/img/structure/B173898.png)

![7,8,9,10-Tetrahydro-6H-1,2,5-oxadiazolo[3,4-c]carbazol-6-ol](/img/structure/B173903.png)
![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid](/img/structure/B173906.png)

